4-Hydroxybutyl butanoate

Vue d'ensemble

Description

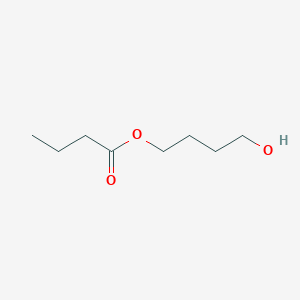

4-Hydroxybutyl butanoate is an organic compound with the molecular formula C8H16O3. It is an ester formed from butanoic acid and 4-hydroxybutanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Applications De Recherche Scientifique

4-Hydroxybutyl butanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.

Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to form biocompatible esters.

Industry: It is used in the manufacture of fragrances and flavorings due to its pleasant odor.

Mécanisme D'action

Target of Action

4-Hydroxybutyl butanoate, also known as 4-hydroxybutyrate, is a key component in the production of polyhydroxyalkanoate (PHA) copolymers . These copolymers are produced by bacteria such as Cupriavidus necator . The primary targets of this compound are these bacteria, which incorporate the compound into their metabolic processes .

Mode of Action

The compound interacts with its bacterial targets by being incorporated into their metabolic processes . Specifically, it is used to produce PHA copolymers composed of 3-hydroxybutyrate (3HB) and 4-hydroxybutyrate (4HB) . The resulting material assumes the properties of thermoplastics and elastomers depending on the 4HB fraction in the copolyester .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of PHA copolymers . The compound is incorporated into these copolymers, which are then used in various industrial and medical applications . The compound’s role in these pathways contributes to its biocompatibility and biodegradability .

Pharmacokinetics

It is known that the compound is biodegradable and yields 4hb, a normal compound in the human body .

Result of Action

The result of this compound’s action is the production of PHA copolymers with properties of thermoplastics and elastomers . These copolymers have been approved by the FDA for medical applications since 2007 due to their biocompatibility .

Action Environment

The action of this compound is influenced by environmental conditions such as temperature and pH . These factors can directly influence the degradation rate of the compound, which is mostly via enzymatic attack . This highlights the compound’s biodegradability, an important factor in its use in medical applications .

Analyse Biochimique

Biochemical Properties

4-Hydroxybutyl butanoate plays a significant role in various biochemical reactions. It interacts with enzymes such as 4-hydroxybutyrate CoA-transferase, which is involved in the fermentation of 4-aminobutyrate to ammonia, acetate, and butyrate in anaerobic bacteria like Clostridium aminobutyricum and Porphyromonas gingivalis . The interaction between this compound and these enzymes is crucial for the metabolic processes in these bacteria. Additionally, this compound is known to interact with proteins and other biomolecules, influencing their activity and function.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. It is metabolized by enzymes such as 4-hydroxybutyrate CoA-transferase, which catalyzes the transfer of CoA groups to form intermediates that enter various metabolic pathways . These interactions influence metabolic flux and the levels of metabolites, impacting overall cellular metabolism.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Hydroxybutyl butanoate can be synthesized through esterification, where butanoic acid reacts with 4-hydroxybutanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. This method uses a fixed-bed reactor with an acid catalyst to facilitate the reaction. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxybutyl butanoate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of butanoic acid derivatives.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Butanoic acid derivatives.

Reduction: 4-Hydroxybutanol and butanol.

Substitution: Various substituted esters depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Butyl butanoate: An ester formed from butanoic acid and butanol, lacking the hydroxyl group.

4-Hydroxybutyl acetate: An ester formed from acetic acid and 4-hydroxybutanol, differing in the acid component.

Uniqueness: 4-Hydroxybutyl butanoate is unique due to the presence of both a hydroxyl group and an ester group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile intermediate in organic synthesis and industrial applications.

By understanding the properties and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.

Activité Biologique

4-Hydroxybutyl butanoate (C8H16O3) is an ester derived from butanoic acid and 4-hydroxybutanol. This compound has garnered attention due to its potential biological activities, particularly in the context of antimicrobial properties and its role as a precursor in various biochemical pathways. This article reviews the biological activity of this compound, focusing on its effects on antimicrobial peptide expression, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C8H16O3

- Molecular Weight : 160.21 g/mol

- CAS Number : 19022215

Antimicrobial Properties

Recent studies have highlighted the ability of hydroxylated derivatives of butyrate, including this compound, to induce the expression of antimicrobial peptides (AMPs). These peptides play a crucial role in the innate immune response by providing a first line of defense against microbial infections.

- Study Findings :

- A study demonstrated that sodium 4-hydroxybutyrate could significantly upregulate AMP expression in murine bone marrow-derived macrophages. This upregulation was noted to occur through mechanisms independent of histone deacetylase inhibition, suggesting alternative pathways for AMP induction .

- The functionalization of biomaterials with these hydroxylated derivatives can enhance their antimicrobial properties, thereby reducing bacterial contamination in clinical settings .

The mechanism by which this compound exerts its biological effects appears to involve modulation of gene expression related to immune responses. The compound's ability to enhance AMP production suggests that it may influence signaling pathways associated with inflammation and immunity.

In Vivo Studies

In vivo experiments have shown that treatment with sodium 4-hydroxybutyrate can lead to increased resistance against bacterial infections. For instance, when tested in animal models, those treated with this compound exhibited a marked decrease in bacterial load compared to control groups .

Toxicological Assessments

Toxicological evaluations indicate that while this compound has beneficial biological activities, it is essential to assess its safety profile thoroughly. Preliminary assessments suggest a favorable safety margin; however, comprehensive toxicological studies are warranted to establish its suitability for therapeutic applications.

Comparative Analysis of Biological Activity

| Compound | Antimicrobial Activity | Mechanism of Action | Safety Profile |

|---|---|---|---|

| This compound | High | Induction of AMPs | Favorable (preliminary) |

| Sodium Butyrate | Moderate | Histone deacetylase inhibition | Established |

| Other Butyrate Derivatives | Variable | Various (dependent on structure) | Variable |

Propriétés

IUPAC Name |

4-hydroxybutyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-5-8(10)11-7-4-3-6-9/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHMPQJGZDCJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597471 | |

| Record name | 4-Hydroxybutyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55011-60-4 | |

| Record name | 4-Hydroxybutyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.